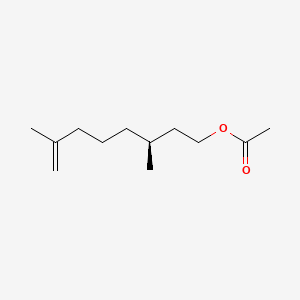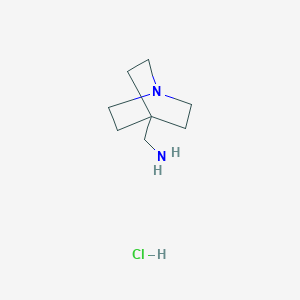
Quinuclidin-4-ylmethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidin-4-ylmethanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of quinuclidine, a bicyclic amine that is commonly used as a building block in the synthesis of various pharmaceuticals. The compound has a molecular formula of C8H16N2 and is known for its applications in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Quinuclidin-4-ylmethanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of 4-cyanoquinuclidine using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at room temperature. The reaction is typically quenched with sodium sulfate decahydrate and stirred for an additional period before being filtered and concentrated to yield the desired product .
Another method involves the reduction of 4-cyanoquinuclidine with LAH in THF under reflux conditions. The reaction mixture is then cooled, and sodium sulfate decahydrate is added until effervescence ceases. The resulting mixture is filtered, and the filtrate is concentrated to obtain the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Quinuclidin-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like LAH or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: LAH in THF or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinuclidin-4-ylmethanone.
Reduction: Quinuclidin-4-ylmethanol.
Substitution: Various N-substituted quinuclidin-4-ylmethanamine derivatives.
科学研究应用
Quinuclidin-4-ylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of quinuclidin-4-ylmethanamine hydrochloride varies depending on its specific application. In the context of enzyme inhibition, the compound interacts with the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease.
相似化合物的比较
Quinuclidin-4-ylmethanamine hydrochloride can be compared with other quinuclidine derivatives, such as:
Quinuclidin-2-ylmethanamine hydrochloride: Similar in structure but with the amine group at the 2-position instead of the 4-position.
Quinuclidin-3-ylmethanamine hydrochloride: Another derivative with the amine group at the 3-position.
Quinuclidine: The parent compound, which lacks the methanamine group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H17ClN2 |
|---|---|
分子量 |
176.69 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7,9H2;1H |
InChI 键 |
NSZMHMGTJNKFBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1(CC2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


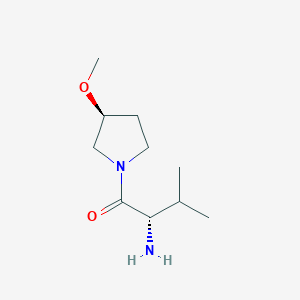

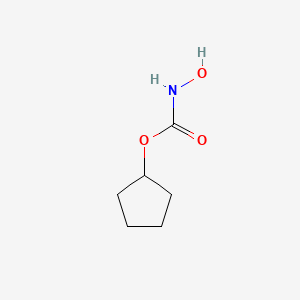
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol](/img/structure/B11754381.png)
![Imidazo[1,2-A]pyridin-8-ylboronic acid](/img/structure/B11754385.png)

![(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B11754398.png)

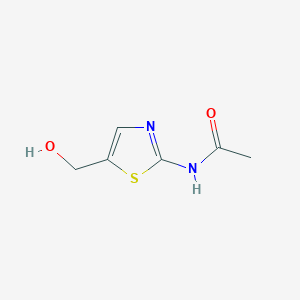
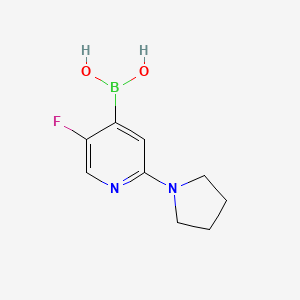
![Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11754427.png)
![tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11754433.png)
![Octahydro-1h-pyrrolo[2,3-c]pyridine](/img/structure/B11754435.png)
